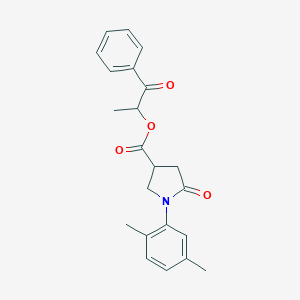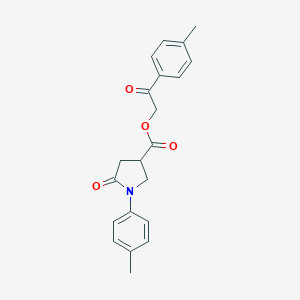
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its euphoric effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research.
Wirkmechanismus
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for its euphoric effects. 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also has a high affinity for the dopamine transporter, which is responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and cardiovascular effects such as tachycardia and hypertension. 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also produces a range of behavioral effects, including increased sociability and reduced anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potent effects on neurotransmitter reuptake and its potential therapeutic applications. However, 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate also has several limitations, including its potential for abuse and its complex mechanism of action.
Zukünftige Richtungen
There are several future directions for 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One area of interest is the development of 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate analogs with improved therapeutic potential and reduced abuse potential. Another area of interest is the study of the long-term effects of 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate use on the brain and behavior. Finally, 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate could be studied in combination with other drugs to determine its potential as a treatment for various psychiatric disorders.
Synthesemethoden
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2,5-dimethoxybenzaldehyde in the presence of sodium cyanoborohydride. The resulting product is then reacted with pyrrolidine-2-carboxylic acid in the presence of acetic anhydride to yield 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in scientific research. One study found that 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has a high affinity for the dopamine transporter, which could make it a potential treatment for cocaine addiction. Another study found that 1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potent antidepressant effects in animal models, suggesting that it could be a novel treatment for depression.
Eigenschaften
Produktname |
1-Methyl-2-oxo-2-phenylethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C22H23NO4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-14-9-10-15(2)19(11-14)23-13-18(12-20(23)24)22(26)27-16(3)21(25)17-7-5-4-6-8-17/h4-11,16,18H,12-13H2,1-3H3 |
InChI-Schlüssel |
KPHZQEMLXQFXOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)






![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)